![molecular formula C6H9N3O2 B034388 1-Prop-2-enyl-1,3,5-triazinane-2,4-dione CAS No. 104732-58-3](/img/structure/B34388.png)
1-Prop-2-enyl-1,3,5-triazinane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Prop-2-enyl-1,3,5-triazinane-2,4-dione, also known as propyzamide, is a selective herbicide used to control grass and broadleaf weeds in various crops. It belongs to the chemical class of triazinones and has a unique mode of action that makes it an effective herbicide.
Wirkmechanismus
Propyzamide acts by binding to a specific site on the β-tubulin subunit of microtubules, thereby inhibiting their polymerization. This leads to the formation of abnormal microtubules that are unable to perform their normal functions in the cell, such as chromosome segregation during mitosis.
Biochemical and Physiological Effects:
Propyzamide has been shown to have minimal toxicity to mammals and other non-target organisms. However, it can cause some adverse effects on aquatic organisms, such as fish and invertebrates, if it enters water bodies through runoff or leaching.
Vorteile Und Einschränkungen Für Laborexperimente
Propyzamide is a useful tool for studying microtubule dynamics and their role in cell division. It is also an effective herbicide that can be used to control weeds in various crops. However, its use is limited by its selectivity, as it only targets certain types of weeds and not others.
Zukünftige Richtungen
There are several areas of research that could benefit from further investigation into the properties and applications of 1-Prop-2-enyl-1,3,5-triazinane-2,4-dione. These include:
1. Developing new formulations of 1-Prop-2-enyl-1,3,5-triazinane-2,4-dione that can improve its efficacy and reduce its environmental impact.
2. Studying the effects of 1-Prop-2-enyl-1,3,5-triazinane-2,4-dione on non-target organisms, such as soil microbes and pollinators.
3. Investigating the potential of 1-Prop-2-enyl-1,3,5-triazinane-2,4-dione as a treatment for certain types of cancer, as some studies have shown that it can inhibit the growth of cancer cells.
4. Exploring the use of 1-Prop-2-enyl-1,3,5-triazinane-2,4-dione in combination with other herbicides or pesticides to enhance their effectiveness and reduce the development of resistance in target organisms.
In conclusion, 1-Prop-2-enyl-1,3,5-triazinane-2,4-dione is a unique herbicide with a specific mode of action that makes it an effective tool for weed control. It has been extensively studied for its properties and applications, and there is potential for further research into its use in various fields.
Synthesemethoden
Propyzamide can be synthesized by reacting 2,4-dichloro-6-(prop-2-en-1-ylamino)-1,3,5-triazine with sodium hydroxide in an aqueous medium. The resulting product is then treated with acetic anhydride to form 1-Prop-2-enyl-1,3,5-triazinane-2,4-dione.
Wissenschaftliche Forschungsanwendungen
Propyzamide has been extensively studied for its herbicidal properties and its mechanism of action. It has been found to inhibit the growth of weeds by disrupting microtubule assembly in their cells. This results in the inhibition of cell division and ultimately leads to the death of the weed.
Eigenschaften
CAS-Nummer |
104732-58-3 |
---|---|
Molekularformel |
C6H9N3O2 |
Molekulargewicht |
155.15 g/mol |
IUPAC-Name |
1-prop-2-enyl-1,3,5-triazinane-2,4-dione |
InChI |
InChI=1S/C6H9N3O2/c1-2-3-9-4-7-5(10)8-6(9)11/h2H,1,3-4H2,(H2,7,8,10,11) |
InChI-Schlüssel |
CRBPLFGZYONRNJ-UHFFFAOYSA-N |
SMILES |
C=CCN1CNC(=O)NC1=O |
Kanonische SMILES |
C=CCN1CNC(=O)NC1=O |
Synonyme |
1,3,5-Triazine-2,4(1H,3H)-dione,dihydro-1-(2-propenyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.